3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone core linked to a piperazine ring, which is further substituted with a pyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzotriazinone core, followed by the introduction of the piperazine and pyridine substituents. Key steps may include:
Formation of Benzotriazinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.
Substitution with Piperazine: The piperazine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Attachment of Pyridine Moiety: The final step involves the coupling of the pyridine ring, which can be accomplished through palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogenated compounds and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one: This compound shares a similar core structure but features a quinazolinone ring instead of a benzotriazinone ring.
3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]quinazolin-4-one: Another related compound with a quinazolinone core.
Uniqueness
The uniqueness of 3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one lies in its benzotriazinone core, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-17(13-24-18(26)14-5-1-2-6-15(14)20-21-24)23-11-9-22(10-12-23)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABOYDZXNJNPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.